molecular formula C12H15NO3S3 B2873788 5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1791014-46-4

5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2873788
M. Wt: 317.44
InChI Key: VAVKLXUKEGXFKD-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions . For example, condensation reactions of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generate 3-hydroxy-2-thiophene carboxylic derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Corrosion Inhibition (Industrial Chemistry)

Field:

Materials Science and Industrial Chemistry

Summary:

Thiophene derivatives, including the compound , have been investigated as corrosion inhibitors. These compounds play a crucial role in protecting metal surfaces from degradation caused by environmental factors such as moisture, oxygen, and aggressive chemicals. By forming a protective layer on metal surfaces, they prevent or reduce corrosion.

Methods and Experimental Procedures:

Researchers typically evaluate the corrosion inhibition efficiency of thiophene derivatives through laboratory experiments. Common methods include weight loss measurements, electrochemical techniques (such as potentiodynamic polarization and electrochemical impedance spectroscopy), and surface analysis (such as scanning electron microscopy). The compound is tested at various concentrations and exposure times to assess its effectiveness in inhibiting corrosion.

Results and Outcomes:

Quantitative data, such as inhibition efficiency (%), corrosion rate reduction, and surface coverage, are obtained from these experiments. Researchers compare the performance of the compound with other known inhibitors. For instance, compound 12 demonstrated significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus . Further studies may explore its application in specific industrial settings.

Pharmacological Properties (Medicinal Chemistry)

Field:

Pharmacology and Medicinal Chemistry

Summary:

Thiophene derivatives exhibit diverse pharmacological properties, making them attractive for drug development. These properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.

Methods and Experimental Procedures:

Researchers evaluate the compound’s pharmacological activities using in vitro and in vivo assays. Cell viability assays, enzyme inhibition studies, and animal models are commonly employed. Structure-activity relationship (SAR) studies guide modifications to enhance specific properties.

Results and Outcomes:

Quantitative data, such as IC50 values (inhibitory concentration), are obtained. For example, compound 112 showed excellent urease inhibition activity . Further investigations explore its mechanism of action and potential clinical applications.

Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature Therapeutic importance of synthetic thiophene Thiophene Substitution Chemistry

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

5-ethyl-N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S3/c1-2-9-5-6-12(18-9)19(15,16)13-8-10(14)11-4-3-7-17-11/h3-7,10,13-14H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVKLXUKEGXFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

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